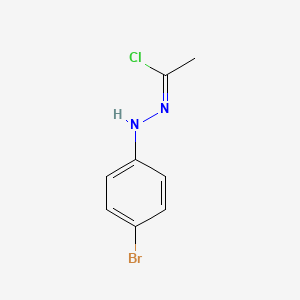

Acetyl chloride 4-bromophenylhydrazone

Description

Properties

CAS No. |

74305-91-2 |

|---|---|

Molecular Formula |

C8H8BrClN2 |

Molecular Weight |

247.52 g/mol |

IUPAC Name |

(1Z)-N-(4-bromophenyl)ethanehydrazonoyl chloride |

InChI |

InChI=1S/C8H8BrClN2/c1-6(10)11-12-8-4-2-7(9)3-5-8/h2-5,12H,1H3/b11-6- |

InChI Key |

FVGPOILZJUVYCE-WDZFZDKYSA-N |

Isomeric SMILES |

C/C(=N/NC1=CC=C(C=C1)Br)/Cl |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of acetyl chloride 4-bromophenylhydrazone with related compounds:

Key Observations :

- Electron-Withdrawing Effects: The 4-bromo substituent in acetyl chloride 4-bromophenylhydrazone enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to non-halogenated analogs.

- Steric Hindrance : The bulkier benzoyl group in benzoyl chloride (2,4-dibromophenyl)hydrazone reduces reactivity relative to acetyl derivatives .

Acetyl Chloride 4-Bromophenylhydrazone

- Hazards : Likely corrosive (Skin Corr. 1B), causes severe eye damage (Eye Dam. 1), and harmful if swallowed (Oral Tox. 4), inferred from acetyl chloride’s hazards .

- Handling : Requires butyl rubber gloves (min. 0.3 mm thickness; breakthrough time: 105 minutes) and explosion-proof equipment due to flammability (NFPA Fire Hazard: 3) .

Benzoyl Chloride (2,4-Dibromophenyl)hydrazone

- Limited toxicological data available .

Acetyl Chloride

Environmental and Ecological Impact

- Acetyl Chloride 4-Bromophenylhydrazone: Bromine substitution may increase lipophilicity, raising bioaccumulation risks.

- Benzoyl Chloride Derivatives: EnvironmentalChemistry.com notes persistence concerns for halogenated aromatics but lacks quantitative ecotoxicity data .

- Acetyl Chloride : Classified as harmful to aquatic life (LC50 for fish: 12.8 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.